4-Methylsalicylic acid

Description

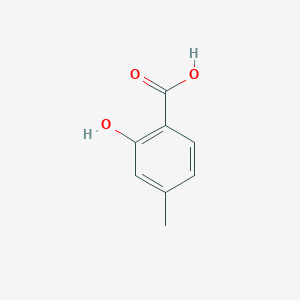

structure in first source

Structure

2D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAXZANHETJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198166 | |

| Record name | m-Cresotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-85-1 | |

| Record name | 4-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological and Pharmacological Research of 4 Methylsalicylic Acid

Natural Occurrence

While salicylic (B10762653) acid and some of its other methylated isomers, such as 6-methylsalicylic acid, are known to occur naturally in various plants and microorganisms, the natural occurrence of 4-methylsalicylic acid is not well-documented. wikipedia.orgnih.gov

Biosynthesis

There is no well-established natural biosynthetic pathway specifically for this compound. The biosynthesis of salicylic acid in plants and bacteria is known to proceed from chorismate via two primary pathways: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govnih.gov In some microorganisms, 6-methylsalicylic acid is produced by a polyketide synthase (PKS) pathway. nih.gov It is conceivable that a variation of these pathways could potentially lead to the formation of this compound, but this has not been definitively demonstrated.

Computational and Theoretical Studies

Molecular Structure and Conformation

The molecular structure of this compound, like salicylic acid, is characterized by a planar benzene (B151609) ring. The presence of both a carboxylic acid group and a hydroxyl group allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid. This interaction contributes to the planarity and stability of the molecule.

Spectroscopic Properties

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl group protons would give a singlet at around δ 2.0-2.5 ppm. The hydroxyl and carboxylic acid protons are exchangeable and their chemical shifts can vary, but they would typically appear as broad singlets at lower fields.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the positions of the hydroxyl, carboxylic acid, and methyl substituents.

The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The C=O stretching of the carbonyl group in the carboxylic acid typically appears as a strong band around 1650-1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would also be present, likely as a broad band. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (152.15 g/mol ). Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands in the ultraviolet region, characteristic of the π-π* electronic transitions of the aromatic ring. The exact position and intensity of these bands would be influenced by the substituents on the ring.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules. For a molecule like this compound, DFT can be used to predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. nih.gov For salicylic acid, NCI plots would reveal the intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group as a strong, attractive interaction. nih.gov These plots can also show weaker van der Waals interactions. In this compound, NCI analysis would similarly highlight the intramolecular hydrogen bond and also visualize the noncovalent interactions involving the methyl group.

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of bonding in a molecule. wikipedia.org For salicylic acid, NBO analysis can quantify the strength of the intramolecular hydrogen bond by examining the delocalization of electron density from the lone pair of the carbonyl oxygen to the antibonding orbital of the hydroxyl O-H bond. materialsciencejournal.org This analysis can also provide insights into the hybridization of atomic orbitals and the charge distribution within the molecule. materialsciencejournal.org A similar analysis for this compound would provide a detailed understanding of its electronic structure and bonding.

Applications

Chemical Synthesis

This compound is utilized as a precursor in the synthesis of more complex organic molecules. sigmaaldrich.com Its functional groups—the carboxylic acid, the hydroxyl group, and the aromatic ring—can be modified through various chemical reactions to produce a wide range of derivatives.

Pharmaceutical and Agrochemical Intermediates

The compound is an important intermediate in the production of certain pharmaceuticals and agrochemicals. sihaulichemicals.co.in Its structural similarity to salicylic (B10762653) acid makes it a candidate for the development of new therapeutic agents. Derivatives of this compound have been investigated for their potential biological activities.

Dyes and Pigments

This compound is used in the manufacturing of certain dyes. sihaulichemicals.co.in The aromatic ring and its functional groups can be part of the chromophore system in dye molecules.

Q & A

Q. What are the standard methods for synthesizing and characterizing 4-methylsalicylic acid in academic research?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of salicylic acid derivatives or carboxylation of 4-methylphenol. Key steps include solvent selection (e.g., acetic acid for carboxylation), temperature control (150–200°C), and purification via recrystallization using ethanol/water mixtures . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H NMR peaks at δ 2.3 ppm for the methyl group and δ 11.5 ppm for the carboxylic acid proton) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) . Melting point determination (173–177°C) is critical for verifying crystallinity .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Reproducibility hinges on detailed experimental protocols, including:

- Solvent and reagent specifications : Use anhydrous solvents to avoid side reactions .

- Standardized assay conditions : For enzyme inhibition studies (e.g., medium-chain acyl-CoA synthetase), maintain consistent substrate concentrations (e.g., hexanoic acid at 0.5 mM) and pH (7.4) .

- Data transparency : Report raw data (e.g., IC₅₀ values) alongside statistical analyses (e.g., standard deviation from triplicate trials) .

Journals like the Beilstein Journal of Organic Chemistry require experimental sections to include all critical parameters, with extended details in supplementary materials .

Q. What analytical techniques are essential for studying this compound’s stability and reactivity?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition observed at ~315°C) .

- UV-Vis spectroscopy : Monitor photodegradation in solutions (λmax ~300 nm) under varying light conditions .

- Reactivity screening : Test compatibility with strong acids/bases (e.g., HCl/NaOH) to identify hazardous incompatibilities (e.g., CO₂ release with bases) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s enzyme inhibition mechanisms?

- Methodological Answer : Contradictions in inhibition efficacy (e.g., varying IC₅₀ values across studies) may arise from:

- Substrate specificity : Validate enzyme sources (e.g., recombinant vs. tissue-extracted acyl-CoA synthetase) .

- Assay interference : Use orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometric assays) to confirm binding kinetics .

- Structural analogs : Compare inhibition profiles with derivatives like 3-methylsalicylic acid to identify structure-activity relationships (SAR) .

Advanced studies should include molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis experiments .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) for derivatives like bisthioureas .

- Parallel synthesis : Generate libraries of analogs (e.g., esterified or halogenated derivatives) using automated liquid handlers .

- In-line analytics : Implement real-time monitoring (e.g., FTIR spectroscopy) to track reaction progress and minimize byproducts .

Q. How can computational methods enhance the study of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding stability with acyl-CoA synthetase over 100-ns trajectories (e.g., GROMACS) to identify critical residues .

- Quantum mechanical (QM) calculations : Calculate electrostatic potential maps (e.g., Gaussian 09) to predict nucleophilic/electrophilic sites for derivatization .

- Machine learning : Train models on existing inhibition data to prioritize novel analogs for synthesis .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s pharmacological studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀/EC₅₀ .

- Error propagation : Account for instrument precision (e.g., ±0.01 absorbance units in plate readers) when reporting confidence intervals .

- Meta-analysis : Pool data from multiple studies to assess heterogeneity (e.g., I² statistic) and derive consensus efficacy values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.